Methynolide, 10-deoxy-
Description
Contextualization within Macrolide Aglycone Research and Development
Macrolide antibiotics, characterized by a large macrocyclic lactone ring to which one or more deoxysugars are attached, are a critical class of therapeutic agents. nih.gov The aglycone, the non-sugar portion of the molecule, forms the core scaffold and is a primary determinant of the antibiotic's biological activity. 10-Deoxymethynolide (B1237683) is the aglycone of the macrolide antibiotic 10-deoxymethymycin (B1666048) and serves as a fundamental building block in the biosynthesis of other important 12-membered macrolides like methymycin (B1233876) and neomethymycin (B1240094). chemrxiv.orgpnas.orgnih.govscialert.net
The study of macrolide aglycones like 10-deoxymethynolide is central to the development of new and improved antibiotics. Understanding the structure-activity relationships of these core scaffolds allows researchers to design and synthesize novel analogs with enhanced efficacy, altered spectra of activity, or the ability to overcome existing resistance mechanisms. nih.gov The total synthesis of complex natural products like 10-deoxymethynolide and its analogs is a significant endeavor in organic chemistry, driving the development of new synthetic methodologies and strategies. nih.govresearchgate.netbeilstein-journals.orgresearchgate.net These synthetic efforts not only provide access to these molecules for biological evaluation but also open avenues for creating structurally diverse libraries of macrolides through chemical modification. scispace.comfrontiersin.org
Significance as a Pivotal Biosynthetic Intermediate of Macrolide Antibiotics
10-Deoxymethynolide holds a unique and pivotal position in the biosynthesis of macrolide antibiotics, particularly within the metabolic pathways of Streptomyces venezuelae. pnas.orgnih.govresearchgate.net This bacterium is remarkable for its ability to produce both 12- and 14-membered macrolide antibiotics through a single polyketide synthase (PKS) system, known as the pikromycin (B1677795) (Pik) PKS. scispace.comnih.govresearchgate.net
The Pik PKS is a modular enzyme complex that assembles the polyketide chain in a stepwise fashion. nih.gov 10-Deoxymethynolide is formed when the growing polyketide chain is prematurely terminated and cyclized after the fifth extension module (PikAIII). nih.govnih.gov This event represents a critical branch point in the biosynthetic pathway. If the chain elongation continues through the sixth module (PikAIV), the 14-membered macrolactone, narbonolide (B1238728), is produced. nih.govuniprot.org Therefore, the formation of 10-deoxymethynolide is a key regulatory step that dictates the production of the entire family of 12-membered macrolides derived from it. nih.govnih.govresearchgate.net
The subsequent enzymatic modifications of 10-deoxymethynolide, including glycosylation by glycosyltransferases like DesVII and hydroxylation by cytochrome P450 monooxygenases like PikC, lead to the production of bioactive antibiotics such as methymycin and neomethymycin. nih.govscispace.comresearchgate.net The study of these enzymatic steps is crucial for understanding how structural diversity is generated in nature and for harnessing these enzymes in biocatalytic and chemoenzymatic synthesis approaches. nih.govjmb.or.kr
| Enzyme/Protein | Organism | Role in Relation to 10-Deoxymethynolide |
| Pikromycin Polyketide Synthase (Pik PKS) | Streptomyces venezuelae | Catalyzes the biosynthesis of the polyketide precursor to 10-deoxymethynolide. The premature termination after module PikAIII leads to the formation of the 12-membered ring. nih.govuniprot.org |
| DesVII/DesVIII | Streptomyces venezuelae | A glycosyltransferase system that attaches a desosamine (B1220255) sugar to 10-deoxymethynolide, a key step in forming macrolide antibiotics. nih.govjmb.or.krresearchgate.net |
| PikC | Streptomyces venezuelae | A cytochrome P450 hydroxylase that can introduce hydroxyl groups at specific positions on the macrolactone ring of 10-deoxymethynolide derivatives, leading to compounds like methymycin and neomethymycin. nih.govscispace.com |
Overview of Contemporary Research Trajectories on 10-Deoxymethynolide
Current research on 10-deoxymethynolide is vibrant and follows several key trajectories, primarily focusing on its total synthesis and its application in biosynthetic and chemoenzymatic studies to generate novel macrolide analogs.
Total Synthesis: The development of efficient and stereoselective total syntheses of 10-deoxymethynolide remains an active area of research. researchgate.netresearchgate.net These efforts are not merely academic exercises but are crucial for providing access to this and related molecules for further study. Recent synthetic strategies have employed a variety of advanced chemical reactions, including:
Asymmetric aldol (B89426) reactions researchgate.net
Yamaguchi esterification and macrolactonization researchgate.netfrontiersin.org
Ring-closing metathesis nih.govresearchgate.net
Nozaki–Hiyama–Kishi coupling beilstein-journals.org
Chemoenzymatic approaches utilizing thioesterase-catalyzed macrocyclization beilstein-journals.org
| Synthesis Approach | Key Reactions | Overall Yield | Reference |
| Kang et al. (2008) | Asymmetric aldol reaction, Yamaguchi esterification, Ring-closing metathesis | Not explicitly stated in abstract | nih.govresearchgate.net |
| Sherman and co-workers (2005) | Late-stage thioesterase-catalyzed macrolactonization | Not explicitly stated in abstract | beilstein-journals.org |
| Chambers et al. (2023) | One-pot synthesis of enones from boronic esters, lithiation-borylation, Yamaguchi protocol | 14-step synthesis | researchgate.netresearchgate.net |
Combinatorial Biosynthesis and Chemoenzymatic Synthesis: A major focus of contemporary research is the use of 10-deoxymethynolide and the enzymes involved in its biosynthetic pathway to create novel macrolide antibiotics. chemrxiv.orgscispace.comdovepress.com By manipulating the genes of the Pik PKS pathway in Streptomyces venezuelae or by using isolated enzymes in vitro, researchers can:
Generate derivatives of 10-deoxymethynolide with altered stereochemistry or functional groups.
Attach unnatural sugar moieties to the 10-deoxymethynolide core to create novel glycosylated macrolides. researchgate.netdovepress.com
Utilize the substrate flexibility of enzymes like PikC to hydroxylate new macrolactone scaffolds. nih.gov
These approaches have led to the production of "unnatural" natural products with potentially improved or novel biological activities. dovepress.com For example, the l-rhamnosyl derivative of 10-deoxymethynolide has shown promising antibacterial activity. dovepress.com The ability to use the PikAIII/PikAIV PKS system to create new macrolactones from unnatural pentaketide (B10854585) precursors further highlights the potential for generating diverse and complex antibiotic scaffolds. chemrxiv.org These studies not only expand the chemical diversity of macrolides but also provide deeper insights into the mechanisms of polyketide biosynthesis and enzymatic catalysis. nih.govfrontiersin.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
81644-19-1 |
|---|---|
Molecular Formula |
C17H28O4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(3R,4S,5S,7R,9Z,11R,12R)-12-ethyl-4-hydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione |
InChI |
InChI=1S/C17H28O4/c1-6-15-10(2)7-8-14(18)11(3)9-12(4)16(19)13(5)17(20)21-15/h7-8,10-13,15-16,19H,6,9H2,1-5H3/b8-7-/t10-,11-,12+,13-,15-,16+/m1/s1 |
InChI Key |
NZUJVBSYQXETNF-MIWKGRDJSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H](/C=C\C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)O1)C)O)C)C)C |
Canonical SMILES |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)O)C)C)C |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of 10 Deoxymethynolide
Native Producer Organisms and Associated Macrolide Families
Streptomyces venezuelae as a Primary Biosynthetic Source
Streptomyces venezuelae is a notable bacterium recognized for its capacity to produce a diverse array of macrolide antibiotics. pnas.orgresearchgate.net Among these, it is a primary source of 10-deoxymethynolide (B1237683). frontiersin.org This soil bacterium possesses the intricate enzymatic machinery required for the synthesis of this 12-membered macrolactone. pnas.org The production of 10-deoxymethynolide by S. venezuelae is a critical step in the formation of other important antibiotics. pnas.orgnih.gov
Integration within the Methymycin (B1233876) and Pikromycin (B1677795) Biosynthetic Pathways
The biosynthesis of 10-deoxymethynolide is intricately linked to the pathways that produce methymycin and pikromycin. pnas.orgscispace.com In fact, 10-deoxymethynolide is a common precursor for the methymycin family of antibiotics. pnas.orgnih.gov The pikromycin biosynthetic pathway in S. venezuelae is particularly remarkable because it can generate both 12-membered ring macrolactones, like 10-deoxymethynolide, and 14-membered ring macrolactones, such as narbonolide (B1238728). pnas.orgnih.govjmb.or.kr
This dual capability stems from the flexibility of the enzymes in the pathway. nih.gov After its synthesis, 10-deoxymethynolide can be glycosylated with a desosamine (B1220255) sugar by the enzyme DesVII to form YC-17. nih.govoup.com This intermediate is then further modified by a P450 hydroxylase, PikC, to yield methymycin and neomethymycin (B1240094). pnas.orgnsf.gov Similarly, the 14-membered narbonolide is glycosylated to produce narbomycin, which is then hydroxylated to form pikromycin. pnas.org The ability of the glycosyltransferase DesVII to accept both 12- and 14-membered ring macrolactones is a key factor in the metabolic diversity of this pathway. pnas.orgresearchgate.net
Polyketide Synthase (PKS) Mechanisms Governing 10-Deoxymethynolide Formation
The formation of 10-deoxymethynolide is governed by a type I modular polyketide synthase (PKS). nih.govrasmusfrandsen.dk These large, multifunctional enzymes are organized into modules, with each module responsible for one cycle of polyketide chain elongation. mdpi.com
Role of Pikromycin Polyketide Synthase (PikPKS) in Macrolactone Synthesis
A type II thioesterase (TEII), encoded by the pikAV gene, is thought to play a role in the termination and cyclization of the polyketide chain to form 10-deoxymethynolide. pnas.orgnih.gov However, studies have shown that a functional PikAV is not essential for the production of the aglycone, though it is crucial for the expression of downstream glycosylation genes. nih.gov
Mechanisms of Macrolactone Ring Size Determination (e.g., 12-membered ring)
The ability of the PikPKS to produce both 12- and 14-membered rings is a unique feature. jmb.or.kr The determination of the macrolactone ring size is a result of selective chain termination. pnas.org The 12-membered ring of 10-deoxymethynolide is formed when the growing polyketide chain is released after the fifth elongation step, which occurs on the PikAIII module. nih.govnih.gov
One proposed mechanism for this selective termination involves the "skipping" of the final elongation module (PikAIV). jmb.or.kracs.org The hexaketide intermediate bound to PikAIII can be directly accessed by the thioesterase domain of PikAIV, leading to cyclization and release as 10-deoxymethynolide. nih.gov This process is thought to be facilitated by the specific protein-protein interactions between PikAIII and PikAIV. nih.gov In vitro studies have demonstrated that the efficient production of 10-deoxymethynolide requires the interaction between these two modules. nih.gov
Inter-domain Communication and Polyketide Chain Elongation Dynamics
The synthesis of polyketides by modular PKSs relies on precise communication and coordination between different domains and modules. tandfonline.comacs.org The growing polyketide chain is passed from one active site to another in a highly regulated manner. biorxiv.org This channeling of intermediates is crucial for maintaining the correct sequence of reactions. tandfonline.com
In the PikPKS system, the transfer of the growing polyketide chain between modules is mediated by specific docking domains located at the termini of the PKS proteins. nih.govacs.org These docking domains ensure that the modules interact in the correct order. acs.org The acyl carrier protein (ACP) domain plays a central role in this process, shuttling the growing chain between the various catalytic domains. tandfonline.comnih.gov The interaction between the ketosynthase (KS) domain of one module and the ACP of the preceding module is a critical step in chain elongation. biorxiv.orgnih.gov Recent studies using cryo-electron microscopy have provided insights into the structural basis of these interactions, revealing asymmetric conformations during the catalytic cycle. biorxiv.orgresearchgate.net This dynamic interplay between domains ensures the efficient and controlled elongation of the polyketide chain, ultimately leading to the formation of specific macrolactone structures like 10-deoxymethynolide. biorxiv.orgnih.gov
Characterization of Specific PKS Modules (PikA I-V)
The biosynthesis of the 10-deoxymethynolide backbone is orchestrated by the pikromycin (Pik) polyketide synthase (PKS) system in Streptomyces venezuelae. pnas.orgnih.gov This Type I modular PKS is a remarkable enzymatic assembly line composed of four large, multifunctional proteins—PikAI, PikAII, PikAIII, and PikAIV—which collectively house a loading module and six extension modules. pnas.orgnih.govuniprot.org A discrete Type II thioesterase (TEII), encoded by pikAV, also plays a pivotal role. pnas.org The coordinated action of these proteins is responsible for producing not only the 12-membered 10-deoxymethynolide but also the 14-membered macrolactone, narbonolide. nih.govdrugbank.com
The synthesis of 10-deoxymethynolide specifically involves the sequential action of modules up to the fifth module, located on the PikAIII protein. nih.gov The process is initiated by PikAI, which contains the loading module and the first two elongation modules; its inactivation halts the production of all macrolactones from this pathway. pnas.orguniprot.org The growing polyketide chain is passed to PikAII (modules 3 and 4) and then to PikAIII (module 5). pnas.orgpsu.edu A key architectural feature of this system is that the PikAIII polypeptide, which carries the final module for 10-deoxymethynolide synthesis, lacks a C-terminal thioesterase (TE) domain necessary for chain termination and cyclization. pnas.org This function is thought to be fulfilled by the PikAV (TEII) enzyme, which catalyzes the release and macrolactonization of the hexaketide chain from PikAIII. pnas.org While PikAIV (module 6) is primarily associated with the extension to the heptaketide precursor of narbonolide, it is also structurally important for the efficient formation of 10-deoxymethynolide. nih.govdrugbank.com
| PKS Component | Modular Organization | Function in 10-Deoxymethynolide Biosynthesis |
|---|---|---|
| PikAI | Loading Module, Module 1, Module 2 | Initiates and performs the first two rounds of polyketide chain elongation. pnas.orguniprot.org |
| PikAII | Module 3, Module 4 | Continues the elongation of the polyketide chain. psu.edu |
| PikAIII | Module 5 | Performs the final elongation step to create the hexaketide precursor of 10-deoxymethynolide. pnas.orgnih.gov |
| PikAIV | Module 6, Thioesterase (TE) | Structurally required for efficient 10-deoxymethynolide production, though its catalytic module is bypassed. nih.gov |
| PikAV | Type II Thioesterase (TEII) | Catalyzes the off-loading and cyclization of the completed hexaketide chain from PikAIII. pnas.org |
Investigation of "Domain Skipping" Phenomena in PKS Assembly
The ability of the Pik PKS to produce two different-sized macrolactones from a single assembly line is a subject of significant scientific interest. nih.gov The formation of the 12-membered 10-deoxymethynolide requires the polyketide chain to be terminated after the fifth module (PikAIII), bypassing the catalytic machinery of the sixth and final module (PikAIV). nih.gov This has led to investigations into the mechanism of this "domain skipping."
In vitro biochemical studies have demonstrated that the efficient production of 10-deoxymethynolide paradoxically requires the physical, non-covalent interaction between the PikAIII and PikAIV proteins. nih.gov This interaction is mediated by specific docking domains at the termini of the polypeptides. nih.gov A prevailing model suggests that when PikAIII and PikAIV are associated, PikAIV can adopt a specific conformation that allows its C-terminal TE domain to reach back and interact directly with the acyl carrier protein (ACP) domain of PikAIII. nih.gov This conformational flexibility enables the TE domain to catalyze the cyclization of the hexaketide intermediate from module 5, effectively "skipping" the elongation and processing domains of module 6. nih.gov Another hypothesis suggests that the production of two different macrolactones could be regulated by the alternative expression of the pikAIV gene, where a truncated version of the PikAIV protein would lead to the skipping of the final condensation step, resulting in 10-deoxymethynolide. jmb.or.kr
Post-Polyketide Synthase (PKS) Modifications of 10-Deoxymethynolide
Following the PKS-catalyzed synthesis and cyclization of the 10-deoxymethynolide macrolactone, the molecule undergoes further enzymatic modifications, known as tailoring reactions. pnas.org The most significant of these is glycosylation, which is crucial for the biological activity of the final antibiotic products. oup.com
Glycosylation Reactions
The primary glycosylation of 10-deoxymethynolide is catalyzed by the enzyme DesVII, a glycosyltransferase from the des gene cluster of S. venezuelae. pnas.orgnih.gov DesVII attaches a sugar moiety, specifically TDP-D-desosamine, to the C-3 hydroxyl group of the 10-deoxymethynolide aglycone. nih.govuniprot.org This reaction yields 10-deoxymethymycin (B1666048) (also referred to as YC-17). uniprot.orgexpasy.org DesVII is a notably versatile enzyme, capable of recognizing and glycosylating macrolactone rings of different sizes, including both the 12-membered 10-deoxymethynolide and the 14-membered narbonolide. pnas.orgasm.org
A unique characteristic of DesVII is its strict dependence on a second, auxiliary protein, DesVIII, for its catalytic activity. nih.govuniprot.orgasm.org Gene deletion experiments in S. venezuelae have confirmed that DesVIII is essential for the production of glycosylated macrolides in vivo. nih.govacs.org In vitro assays show that while DesVII alone has negligible activity, the addition of recombinant DesVIII protein dramatically increases its glycosylation efficiency. nih.govacs.org
Further research has revealed that DesVII and DesVIII form a stable, highly active complex. nih.gov When the two proteins are co-expressed, they assemble into a tight (αβ)₃ heterohexameric complex that is over 1000-fold more active than DesVII by itself. nih.govacs.org The current model proposes that DesVIII functions as a chaperone-like protein that assists in the proper folding of DesVII and then remains as an integral part of the catalytic complex. nih.govuniprot.orgacs.org This essential partnership cannot be efficiently reconstituted by simply mixing the individually purified proteins, indicating that their co-expression is vital for the formation of the active enzyme complex. nih.govacs.org The discovery of DesVIII homologues in other antibiotic pathways suggests that such auxiliary proteins may be a more common feature in natural product biosynthesis than previously understood. asm.orgnih.gov
| Enzyme | Substrate | Km (μM) | kcat (min-1) |
|---|---|---|---|
| DesVII/DesVIII Complex | 10-Deoxymethynolide | 40 ± 8 | 0.50 ± 0.04 |
| TDP-D-desosamine | 310 ± 50 | ||
| DesVII (alone) | 10-Deoxymethynolide | Activity too low to determine |
The natural substrate for DesVII in the biosynthesis of methymycin is the activated sugar nucleotide TDP-D-desosamine. nih.govuniprot.org However, a remarkable feature of the DesVII/DesVIII enzyme system is its substrate flexibility with respect to the sugar donor. oup.comuniprot.org This promiscuity has been exploited in combinatorial biosynthesis experiments. By engineering S. venezuelae strains to produce alternative sugar donors, researchers have shown that DesVII can successfully transfer non-native sugars, such as TDP-D-quinovose and TDP-D-olivose, onto the 10-deoxymethynolide scaffold. oup.comresearchgate.netjmb.or.kr Biochemical analyses have shown that the enzyme tolerates structural variations at the C-3 and C-4 positions of the sugar ring and can accept both D- and L-sugars, although it appears to require deoxygenation at the C-6 position. uniprot.org This broad substrate tolerance makes the DesVII/DesVIII complex a powerful biocatalyst for generating novel macrolide analogues with diverse glycosylation patterns. nih.gov
Role of Auxiliary Protein DesVIII in Glycosylation Efficiency and Complex Formation
Hydroxylation Events
The post-polyketide synthase (PKS) modification of the 10-deoxymethynolide scaffold is a critical step in generating bioactive macrolides. This transformation is primarily carried out by hydroxylase enzymes that introduce hydroxyl groups at specific positions on the macrolactone ring.
Cytochrome P450 Hydroxylase (PikC) Activity
The central enzyme in the hydroxylation of 10-deoxymethynolide derivatives is PikC, a versatile cytochrome P450 monooxygenase from the pikromycin (Pik) biosynthetic gene cluster in Streptomyces venezuelae. pnas.orgnih.gov PikC is responsible for the regio- and stereospecific installation of hydroxyl groups on the macrolide structure, a crucial step for their biological activity. pnas.org However, PikC does not act directly on 10-deoxymethynolide. Its activity is preceded by a glycosylation step, where the glycosyltransferase DesVII, with the essential aid of its auxiliary partner protein DesVIII, attaches the deoxysugar TDP-D-desosamine to the C-5 hydroxyl of 10-deoxymethynolide. nih.govuniprot.org This reaction yields the glycosylated intermediate, YC-17 (also known as 10-deoxymethymycin). nih.govuniprot.org
PikC then catalyzes the hydroxylation of YC-17. nih.gov This enzyme exhibits remarkable flexibility, hydroxylating the 12-membered ring of YC-17 to produce different macrolide antibiotics. nih.gov The activity of PikC requires a ferredoxin and a ferredoxin reductase to transfer electrons from NADPH. frontiersin.org This hydroxylation is a key branching point in the biosynthetic pathway, leading to the formation of multiple related compounds from a single precursor.
Regiospecificity of Hydroxylation at C-10 or C-12 Positions
PikC demonstrates relaxed regiospecificity when acting on the 12-membered macrolide YC-17. It can hydroxylate either the C-10 position to produce methymycin or the C-12 position to yield neomethymycin. nih.gov Studies have shown that under normal conditions, PikC produces these two regioisomers in approximately a 1:1 ratio. researchgate.net This lack of stringent regiocontrol contributes significantly to the structural diversity of the macrolides produced by S. venezuelae.
The regioselectivity of PikC is heavily influenced by the anchoring of its substrate within the enzyme's active site. researchgate.net Crystal structure analyses have revealed that the desosamine sugar moiety of the substrate plays a crucial role in this positioning through interactions with specific amino acid residues. researchgate.net This anchoring mechanism can be exploited through substrate engineering. By replacing the natural desosamine sugar with various synthetic N,N-dimethylamino anchoring groups, researchers have been able to dramatically shift the hydroxylation pattern. For instance, the use of different synthetic anchors has altered the C-10 to C-12 hydroxylation ratio from 20:1 to 1:4, demonstrating that the size, rigidity, and stereochemistry of the anchoring group can control the regioselectivity of the enzymatic C-H bond oxygenation. researchgate.net
Genetic and Metabolic Engineering of 10-Deoxymethynolide Biosynthesis
The flexibility of the enzymes involved in the pikromycin pathway makes it an excellent target for genetic and metabolic engineering to generate novel macrolide antibiotics.
Targeted Inactivation of Biosynthetic Genes (e.g., pikA, desVIII)
Targeted gene disruption has been a fundamental tool for understanding and manipulating the biosynthesis of 10-deoxymethynolide and its derivatives.
pikA Inactivation : The pikA locus encodes the type I polyketide synthase (PKS) responsible for synthesizing the 10-deoxymethynolide macrolactone backbone. pnas.org Insertional inactivation of the pikAI gene, which encodes the first PKS enzyme in the pathway, completely abolishes the production of all pikromycin-related macrolides, confirming its essential role in initiating the biosynthesis. pnas.org
desVIII Inactivation : The des gene cluster is responsible for the synthesis and attachment of the desosamine sugar. nih.gov While DesVII is the glycosyltransferase that attaches the sugar to the macrolactone, it is inactive without its partner protein, DesVIII. uniprot.orgebi.ac.uk In vitro studies demonstrated that DesVII alone could not glycosylate 10-deoxymethynolide, but activity was restored in the presence of DesVIII. nih.gov Characterization of a desVIII deletion mutant confirmed that it is critical for the production of glycosylated macrolides in vivo. ebi.ac.uk Although its precise catalytic role is not fully understood, DesVIII is thought to assist in the proper folding of DesVII and remains bound as a tight complex during catalysis. uniprot.orgebi.ac.uk
| Gene Inactivated | Organism | Effect on Biosynthesis | Reference |
| pikAI | Streptomyces venezuelae | Abolished production of all macrolides (methymycin, neomethymycin, pikromycin, etc.). | pnas.org |
| desVIII | Streptomyces venezuelae | Impaired production of glycosylated macrolides (YC-17, narbomycin). | ebi.ac.uk |
| desVII | Streptomyces venezuelae | Abolished glycosylation of macrolactones. | utexas.edu |
Strategies for Constructing Engineered Deoxysugar Pathways
A key strategy for creating novel macrolides is glycodiversification, which involves altering the sugar moieties attached to the 10-deoxymethynolide core. This is often achieved by creating a "sugar-flexible" host strain. A common approach involves deleting the entire native desosamine (des) gene cluster from S. venezuelae. oup.comnih.gov This engineered strain can then serve as a platform for expressing heterologous deoxysugar biosynthetic pathways.
For example, researchers have successfully introduced genes for the biosynthesis of TDP-D-olivose and TDP-D-quinovose into a des-deleted S. venezuelae mutant. oup.comresearchgate.net The native, substrate-flexible glycosyltransferase DesVII (co-expressed with DesVIII) was able to recognize these non-native sugar donors and attach them to 10-deoxymethynolide, resulting in the production of novel olivose- and quinovose-glycosylated macrolides. oup.comresearchgate.net In another study, a pathway for the biosynthesis of 4-amino-4,6-dideoxy-L-glucose was engineered, again demonstrating the successful generation of new hybrid macrolides from the 10-deoxymethynolide aglycone. nih.govkoreascience.kr These studies highlight the potential of combinatorial biosynthesis to expand the chemical diversity of natural products. oup.com
Analysis of Transcriptional Regulatory Factors (PikD, PikR)
The biosynthesis of pikromycin-related macrolides is tightly controlled by regulatory proteins encoded within the gene cluster.
PikD : The pikD gene encodes a key transcriptional activator. pnas.orggoogle.com Analysis of a pikD deletion mutant of S. venezuelae revealed a complete loss of antibiotic production, which could be restored by complementing the mutant with a plasmid carrying a functional pikD gene. nih.gov This demonstrates that PikD is a positive regulator essential for the expression of the biosynthetic pathway. nih.gov Further studies using reporter genes showed that PikD-mediated transcriptional control occurs at the promoters for the pikAI (PKS), desI (deoxysugar biosynthesis), and pikRII (resistance) genes. nih.gov Interestingly, PikD does not appear to regulate the transcription of pikC (hydroxylase) or pikRI (another resistance gene), suggesting a multi-layered regulatory network. nih.gov PikD belongs to the LAL (LuxR-family type) regulators and its heterologous expression has been shown to increase antibiotic production. frontiersin.org
PikR : The pikR locus contains genes, such as pikRI and pikRII, that are associated with cellular self-resistance to the produced macrolide antibiotics. nih.govgoogle.comnottingham.ac.uk
| Regulatory Factor | Type | Function | Genes Regulated | Reference |
| PikD | Transcriptional Activator (LAL-family) | Positively regulates macrolide biosynthesis. | pikAI, desI, pikRII | pnas.orggoogle.comnih.gov |
| PikR | Resistance Protein | Provides self-protection to the host organism. | Not applicable (structural gene) | nih.govgoogle.comnottingham.ac.uk |
Combinatorial Biosynthesis Approaches for Macrolide Libraries
Combinatorial biosynthesis harnesses the modular nature of polyketide synthases (PKSs) to generate novel "unnatural" natural products by genetically engineering the biosynthetic pathways. pnas.orgtandfonline.comucsc.edu This strategy offers a powerful alternative to chemical synthesis for creating diverse macrolide libraries, which can be screened for new or improved biological activities. pnas.orgnih.gov The biosynthetic machinery for 10-deoxymethynolide, a 12-membered macrolactone, has been a fertile ground for such engineering efforts. nih.gov
The pikromycin (Pik) PKS from Streptomyces venezuelae is particularly noteworthy for its natural ability to produce two different macrolactone rings: the 12-membered 10-deoxymethynolide and the 14-membered narbonolide. nih.govpnas.org This inherent flexibility makes it an attractive system for combinatorial biosynthesis. nottingham.ac.uk The Pik PKS is encoded by four large, multifunctional proteins (PikAI, PikAII, PikAIII, and PikAIV) that contain a loading module, six extension modules, and a terminal thioesterase (TE) domain. wikipedia.orguniprot.org The production of 10-deoxymethynolide involves the first three of these proteins (PikAI, PikAII, and PikAIII), while the formation of narbonolide requires all four. nih.gov This unique arrangement, where the final two modules (module 5 in PikAIII and module 6 in PikAIV) are on separate polypeptides, allows for the early termination and release of the polyketide chain to form the smaller 12-membered ring. nih.govnih.gov
Genetic manipulation of PKS genes can lead to predictable changes in the resulting macrolactone structure. nih.govnih.gov Key strategies in combinatorial biosynthesis include domain swapping, module swapping, and precursor-directed biosynthesis.
Domain Swapping: This technique involves replacing a catalytic domain within a PKS module with a domain from another PKS that has a different function or substrate specificity. johnshopkins.edu
Acyltransferase (AT) Domain Swapping: The AT domain determines which extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) is incorporated into the growing polyketide chain. researchgate.net Swapping AT domains can therefore alter the alkyl substitution pattern on the macrolactone ring. For example, replacing the AT domain of module 6 in the 6-deoxyerythronolide B synthase (DEBS) with an AT domain from the rapamycin (B549165) PKS resulted in the production of a 2-nor-erythromycin analog. researchgate.net
Ketoreductase (KR) Domain Swapping: The KR domain is responsible for reducing the β-keto group of the polyketide intermediate, and its stereospecificity determines the configuration of the resulting hydroxyl group. rsc.org Swapping KR domains can thus alter the stereochemistry of the macrolide. johnshopkins.edu Successful KR domain swaps have been achieved in various PKS systems, although the success can depend on the subtype of the KR domain and the preservation of associated domains. rsc.orgbiorxiv.orgresearchgate.net
Module Swapping: Entire modules can be exchanged between different PKS systems. However, this approach is often challenging due to potential incompatibilities between modules, which can lead to low or no production of the desired compound. researchgate.netbiorxiv.org
Precursor-Directed Biosynthesis: This method involves feeding synthetic, non-native precursors to a mutant strain of a producing organism in which the biosynthesis of the natural precursor has been blocked. tandfonline.comnottingham.ac.uk For instance, a mutant of the erythromycin-producing bacterium with an inactivated initial ketosynthase (KS1) domain can be fed various diketide analogs to produce a range of novel macrolides. nottingham.ac.uknih.gov This approach has also been applied to generate fluorinated analogs of 10-deoxymethynolide by feeding fluorinated precursors to an engineered E. coli strain expressing the relevant PKS modules. biorxiv.org
Glycosylation Engineering: Post-PKS tailoring enzymes, such as glycosyltransferases, can also be targets for combinatorial biosynthesis. The glycosyltransferase DesVII from the pikromycin pathway has been shown to have relaxed substrate specificity, capable of glycosylating both 12- and 14-membered macrolactones with the deoxysugar desosamine. nih.govpnas.orgnih.gov Furthermore, engineered strains have been used to attach alternative sugars, such as L-rhamnose, to 10-deoxymethynolide, generating novel glycosylated derivatives with enhanced antibacterial activity. tandfonline.comresearchgate.net
The following tables summarize some of the key findings from combinatorial biosynthesis studies involving the generation of novel macrolides related to 10-deoxymethynolide.
Table 1: Examples of Engineered Polyketide Synthases and Resulting Novel Macrolides
| Original PKS (Host Module) | Modification Type | Donor PKS (Donor Module/Domain) | Producing Organism | Novel Product(s) | Reference(s) |
|---|---|---|---|---|---|
| Pikromycin PKS | Subunit Substitution | Tylosin PKS (Subunit 1) | S. venezuelae | 10-epi-10-deoxymethynolide, 12-epi-narbonolide, and their hydroxylated derivatives | rug.nl |
| Pikromycin PKS | Domain Swap (ACP6, TE) | Tylosin PKS (KR7, ACP7, TE) | S. venezuelae | 3-dihydronarbonolide and its hydroxylated/glycosylated derivatives | rug.nl |
| 6-Deoxyerythronolide B Synthase (DEBS) | Domain Swap (AT2, AT5, AT6) | Rapamycin PKS (RAPS) | S. coelicolor, S. lividans | Library of >50 macrolides with altered carbon centers | pnas.org |
Table 2: Precursor-Directed Biosynthesis and Glycosylation Engineering
| Macrolactone Scaffold | Engineering Strategy | Precursor/Sugar Donor | Host System | Novel Product | Key Finding | Reference(s) |
|---|---|---|---|---|---|---|
| 10-Deoxymethynolide | Glycosylation Engineering | TDP-L-rhamnose | Engineered S. venezuelae | L-rhamnosyl-10-deoxymethynolide | Enhanced antibacterial activity against erythromycin-resistant strains. | tandfonline.comresearchgate.net |
| 10-Deoxymethynolide | Glycosylation Engineering | TDP-D-quinovose, TDP-D-olivose | Engineered S. venezuelae | Quinovose- and olivose-glycosylated macrolides | The glycosyltransferase pair DesVII/DesVIII can accept alternative sugars. | nih.gov |
Synthetic Methodologies for 10 Deoxymethynolide and Its Analogues
Total Synthesis Approaches to the 10-Deoxymethynolide (B1237683) Aglycone
Total synthesis of 10-deoxymethynolide provides a crucial platform for developing new synthetic methods and producing analogues for biological study. These approaches often involve the assembly of complex fragments and the stereoselective formation of multiple chiral centers.
Retrosynthetic Disconnection Strategies for Key Segments
Retrosynthetic analysis is a foundational strategy in planning the synthesis of complex molecules like 10-deoxymethynolide. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors.
The most fundamental disconnection in the synthesis of the parent antibiotic, 10-deoxymethymycin (B1666048), is the glycosidic bond that links the 10-deoxymethynolide aglycone to the D-desosamine sugar. This simplifies the synthetic challenge into two distinct parts: the synthesis of the macrolactone (the aglycone) and the synthesis of the amino sugar. researchgate.net
For the aglycone itself, a common primary disconnection is the ester bond of the macrolactone, which linearizes the molecule into a seco-acid. acs.org This seco-acid is then typically disconnected further into two or three smaller, more manageable fragments. For instance, one strategy divides the 12-membered ring into three parts, which are then assembled using key reactions like asymmetric aldol (B89426) additions and esterifications before the final ring-closing step. researchgate.netnih.gov Other approaches disconnect the aglycone into two main fragments, for example, a C1-C8 segment and a C9-C11 or C9-C13 segment. researchgate.netresearchgate.net These fragments are synthesized independently and then coupled together.
A notable strategy involves an intramolecular Nozaki-Hiyama-Kishi coupling reaction to form the 12-membered lactone, which has proven to be highly efficient. acs.orgacs.org Another powerful ring-closing strategy that has been employed is ring-closing metathesis (RCM), catalyzed by second-generation Grubbs catalysts, to form the macrocyclic structure from a linear precursor. researchgate.netnih.gov
The use of the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products, is a powerful strategy for introducing stereochemistry into the synthetic target. D-glucose has served as a versatile starting material for the synthesis of fragments of 10-deoxymethynolide and its parent aglycone, methynolide. researchgate.net
The Prelog-Djerassi lactonic acid, a key degradation product of several macrolides, has also been a central building block in many syntheses. acs.org Efficient preparations of synthetic equivalents of this lactone often start from chiral precursors or employ asymmetric reactions to set the required stereocenters. acs.orgacs.org
Table 1: Comparison of Retrosynthetic Strategies for 10-Deoxymethynolide and Related Aglycones
| Strategy | Key Disconnections | Key Reactions for Assembly/Cyclization | Starting Material Example | Reference |
| Three-Fragment Assembly | Seco-acid into three parts | Asymmetric Aldol Reaction, Yamaguchi Esterification, Ring-Closing Metathesis | Simple chiral aldehydes/ketones | researchgate.netnih.gov |
| Two-Fragment Assembly | Seco-acid into C1-C8 and C9-C13 fragments | Yamaguchi Esterification, Ring-Closing Metathesis | D-glucose | researchgate.netresearchgate.net |
| Intramolecular Cyclization | Seco-acid with terminal reactive groups | Intramolecular Nozaki-Hiyama-Kishi Coupling | (S)-3-O-p-toluenesulfonyl-3-hydroxy-2-methylpropanal | acs.orgacs.org |
| Chemoenzymatic Synthesis | Linear N-acetylcysteamine (NAC) thioester | Thioesterase (Pik TE) catalyzed macrolactonization | Synthetically derived polyketide chain | beilstein-journals.org |
Macrolactone and Amino Sugar Segment Disconnections
Key Stereoselective Transformations in Aglycone Construction
The construction of the polypropionate backbone of 10-deoxymethynolide, with its multiple stereogenic centers, relies heavily on powerful stereoselective reactions to control the relative and absolute configuration of these centers.
Stereochemical control during the addition of nucleophiles to carbonyl groups is critical. Grignard additions to α-alkoxy ketones, guided by Cram chelation control, have been successfully utilized in the synthesis of the related aglycone, methynolide. researchgate.netresearchgate.net In this model, the Lewis acidic magnesium ion of the Grignard reagent coordinates to both the carbonyl oxygen and the oxygen of the adjacent alkoxy group, forming a rigid five-membered chelate. The nucleophile then attacks from the less sterically hindered face of the carbonyl, leading to a predictable stereochemical outcome. nih.gov This method allows for the reliable installation of hydroxyl groups with a specific orientation relative to an existing stereocenter, a common motif in polyketide structures. researchgate.netresearchgate.net
Asymmetric aldol reactions are one of the most powerful and widely used methods for carbon-carbon bond formation with concomitant control of stereochemistry. nih.gov They are instrumental in building the backbone of polyketide natural products like 10-deoxymethynolide. researchgate.net Syntheses have employed various types of asymmetric aldol reactions, including those using chiral auxiliaries, such as Evans aldol reactions, to ensure high diastereoselectivity. beilstein-journals.org
In one convergent synthesis of 10-deoxymethynolide, an asymmetric aldol reaction was a key step in coupling two of the major fragments together. researchgate.netnih.gov For example, the Evans syn-aldol condensation was used to prepare a key fragment which was then converted into a thioester precursor for a final chemoenzymatic cyclization. beilstein-journals.org These reactions, often mediated by boron or titanium enolates, proceed through well-defined chair-like transition states (Zimmerman-Traxler model) to afford the desired syn- or anti-aldol adducts with high levels of stereocontrol. harvard.edu
Table 2: Key Stereoselective Reactions in 10-Deoxymethynolide Synthesis
| Reaction Type | Description | Role in Synthesis | Example Reagents/Conditions | Reference |
| Grignard Addition | Nucleophilic addition of an organomagnesium halide to a carbonyl. | Formation of C-C bonds and setting of stereocenters at hydroxyl-bearing carbons. | Grignard reagents with α-alkoxy ketones (Cram chelation control). | researchgate.netresearchgate.net |
| Asymmetric Aldol Reaction | Reaction between an enolate and an aldehyde to form a β-hydroxy ketone. | Construction of the polypropionate backbone with controlled stereochemistry. | Evans chiral auxiliaries, boron triflates (e.g., Bu₂BOTf), TiCl₄. | researchgate.netbeilstein-journals.org |
| Nozaki-Hiyama-Kishi (NHK) Reaction | Chromium(II)-mediated coupling of an vinyl halide with an aldehyde. | Macrolactonization (intramolecular variant) to form the 12-membered ring. | CrCl₂/NiCl₂. | acs.orgacs.org |
| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis to form a cyclic alkene. | Macrolactonization of a diene-terminated seco-acid. | Second-Generation Grubbs Catalyst. | researchgate.netnih.gov |
Sharpless Asymmetric Epoxidation
The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone reaction in organic synthesis for the enantioselective epoxidation of primary and secondary allylic alcohols. organic-chemistry.orgyoutube.com This method utilizes a titanium tetraisopropoxide (Ti(OiPr)₄) catalyst, tert-butyl hydroperoxide (t-BuOOH) as the oxidant, and a chiral diethyl tartrate (DET) ligand. organic-chemistry.orgharvard.edu The choice of L-(+)-DET or D-(−)-DET dictates the facial selectivity of the epoxidation, allowing for predictable and high levels of enantiocontrol. harvard.edu
In the context of polyketide synthesis, including pathways toward macrolides related to 10-deoxymethynolide, the SAE is crucial for establishing stereocenters that are later elaborated into the characteristic hydroxyl and methyl-substituted carbons. mdpi.com For instance, in syntheses of complex macrolides, geraniol (B1671447) has been subjected to SAE to produce a key trans-epoxide intermediate, which serves as a building block for the macrocyclic core. mdpi.com The reaction's reliability and predictability make it a favored method for introducing chirality early in a synthetic sequence. youtube.com
| Reagent/Component | Function |
| Titanium(IV) isopropoxide | Catalyst |
| tert-Butyl hydroperoxide | Oxidant |
| Diethyl tartrate (DET) | Chiral Ligand |
| Allylic Alcohol | Substrate |
Wittig Methylenation
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. organicchemistrydata.orgwikipedia.org The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂). wikipedia.org This transformation is particularly useful for introducing a methylene (B1212753) group (a =CH₂ group).
In synthetic approaches toward methynolide, the aglycone of the antibiotic methymycin (B1233876) and a close structural relative of 10-deoxymethynolide, Wittig methylenation has been employed to construct key fragments. researchgate.net For example, an aldehyde precursor can be converted to a terminal alkene. This alkene can then be further functionalized or used in subsequent coupling reactions to elongate the carbon chain, demonstrating the reaction's utility in the modular assembly of complex natural products. researchgate.net
Nozaki-Hiyama-Kishi Reaction
The Nozaki-Hiyama-Kishi (NHK) reaction is a chromium(II)-mediated coupling of an aldehyde with a vinyl or aryl halide to form an alcohol. acs.org A key feature of the reaction is its high chemoselectivity and tolerance of various functional groups. acs.orgscielo.br The intramolecular version of the NHK reaction is a powerful tool for the formation of medium and large rings, making it highly applicable to macrolide synthesis. scielo.brresearchgate.net
In a notable total synthesis of 10-deoxymethynolide, an intramolecular NHK reaction was the pivotal step for constructing the 12-membered macrocycle. acs.org An acyclic precursor containing a terminal aldehyde and a vinylic iodide was treated with an excess of chromium(II) chloride (CrCl₂) and a catalytic amount of nickel(II) chloride (NiCl₂). This effected the ring closure, forming the C6-C7 bond and yielding the corresponding allylic alcohol in a 63% yield. Subsequent oxidation of this alcohol provided the enone moiety of the target macrolactone. acs.org This successful application highlights the effectiveness of the NHK reaction in forging challenging macrocyclic structures.
Macrocyclization Strategies for Ring Closure
The final and often most challenging step in the synthesis of macrolides like 10-deoxymethynolide is the macrocyclization of a linear precursor. The low concentration required to favor intramolecular over intermolecular reactions, coupled with the inherent strain in medium-sized rings, necessitates the use of highly efficient and reliable cyclization methods.
Ring-Closing Metathesis (RCM) as a Pivotal Reaction
Ring-Closing Metathesis (RCM) has emerged as one of the most powerful and reliable methods for constructing macrocycles in modern organic synthesis. acs.orgwikipedia.org The reaction utilizes ruthenium-based catalysts, such as the Grubbs catalysts, to form a new double bond through the intramolecular coupling of two terminal alkenes, releasing ethylene (B1197577) as the only byproduct. wikipedia.orgresearchgate.net
Several total syntheses of 10-deoxymethynolide have leveraged RCM as the key macrocyclization step. acs.orgresearchgate.netnih.gov In a representative approach, a linear diene precursor, assembled from smaller fragments, is subjected to the second-generation Grubbs catalyst. acs.orgnih.gov This reaction efficiently forges the 12-membered ring, giving the macrocyclic lactone in high yield (88%). acs.org The RCM approach is valued for its functional group tolerance and its efficiency in forming the trans-double bond typically found in the target molecule. acs.orgresearchgate.net
| Catalyst | Precursor Type | Product | Reported Yield |
| Grubbs Catalyst (2nd Gen) | Acyclic diene seco-acid | 12-membered macrolactone | 88% acs.org |
Yamaguchi Esterification
The Yamaguchi esterification is a highly effective method for the formation of esters, particularly from sterically hindered alcohols and carboxylic acids. frontiersin.orgresearchgate.net The protocol involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a base like triethylamine, followed by the addition of the alcohol and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netresearchgate.net This method is frequently used to connect complex fragments in natural product synthesis.
In several total syntheses of 10-deoxymethynolide, the Yamaguchi esterification serves as the crucial intermolecular coupling step to assemble the full linear precursor required for macrocyclization. researchgate.netnih.govbeilstein-journals.org For example, an acid fragment and an alcohol fragment of the molecule are joined to form the seco-acid. frontiersin.org In one reported synthesis, this esterification proceeded with a 56% yield, furnishing the substrate that was then successfully cyclized using Ring-Closing Metathesis (RCM). frontiersin.org
| Reagent | Role |
| 2,4,6-Trichlorobenzoyl chloride (TCBC) | Activating agent for carboxylic acid |
| Triethylamine (Et₃N) | Base |
| 4-Dimethylaminopyridine (DMAP) | Acylation catalyst |
Intramolecular Esterification Protocols
Beyond the Yamaguchi protocol, other intramolecular esterification strategies, often referred to as macrolactonizations, are employed for ring closure. These methods typically involve the activation of the carboxylic acid of a seco-acid precursor, which then undergoes cyclization via attack from a terminal hydroxyl group.
A chemoenzymatic approach has been successfully applied to the synthesis of 10-deoxymethynolide. beilstein-journals.org In this strategy, a linear thioester precursor was incubated with the purified thioesterase (TE) domain from the pikromycin (B1677795) polyketide synthase (Pik TE). The enzyme catalyzed the macrocyclization, affording 10-deoxymethynolide as the sole product. This biocatalytic method showcases high specificity, as a closely related substrate with an additional hydroxyl group resulted only in hydrolysis, not cyclization. beilstein-journals.org In other syntheses of the related macrolide methynolide, classical chemical macrolactonization methods have also been used to form the 12-membered ring from a seco-acid. researchgate.net
Chemical Synthesis of 10-Deoxymethynolide Analogues and Derivatives
The chemical modification of the 10-deoxymethynolide scaffold is a key strategy for generating novel macrolide structures. Synthetic methodologies are pivotal for introducing structural and stereochemical diversity, particularly through the attachment and subsequent modification of various sugar moieties. These approaches allow for the creation of analogues that are not readily accessible through biosynthetic pathways.
Palladium-Catalyzed Glycosylation for Structural Diversification
A cornerstone of modern synthetic strategies for creating diverse macrolide analogues is the palladium-catalyzed glycosylation reaction. nih.gov This method provides a highly efficient and stereoselective means of coupling a macrolide aglycon, such as a derivative of 10-deoxymethynolide, with a variety of sugar precursors. nih.govwiley-vch.de
The process often begins with the modification of the 10-deoxymethynolide core. For instance, the double bond of 10-deoxymethynolide can be selectively reduced using diimide to produce 8,9-dihydro-10-deoxymethynolide (16). nih.gov This saturated macrolactone then serves as the acceptor for the glycosylation reaction. The glycosyl donors are typically activated pyranones, such as α/β- and D/L-Boc-pyranones, which can be synthesized from simple starting materials like acetyl furan (B31954). nih.gov
The key palladium-catalyzed coupling reaction proceeds with high stereospecificity. For example, the glycosylation of macrolactone 16 with α-L-Boc-pyranone 13a yields the α-L-glycoside 12 as a single diastereomer in 86% yield. nih.gov Similarly, coupling with β-D-pyranone 13d produces the β-D-glycoside 28 in 90% yield. nih.gov The t-butoxycarbonate (Boc) group on the pyranone donor is considered critical for the success of this reaction with alcohol nucleophiles. wiley-vch.de This unique application of palladium catalysis enables the efficient and controlled preparation of a wide range of stereochemically diverse glycosylated macrolides. nih.gov
Table 1: Examples of Palladium-Catalyzed Glycosylation Reactions
| Macrolide Acceptor | Glycosyl Donor | Product | Yield | Stereochemistry |
|---|---|---|---|---|
| 8,9-dihydro-10-deoxymethynolide (16) | α-L-pyranone 13a | α-L-glycoside 12 | 86% | Single diastereomer |
| 8,9-dihydro-10-deoxymethynolide (16) | β-L-pyranone 13b | β-L-glycoside 22 | 87% | Single diastereomer |
Diastereoselective Routes to Install Diverse Sugar Motifs
The generation of diverse sugar motifs on the 10-deoxymethynolide framework relies heavily on diastereoselective synthetic routes. The palladium-catalyzed glycosylation itself is a key enabler of this diversity, allowing for the stereodivergent installation of various sugar precursors. wiley-vch.de By selecting the appropriate enantiomer and anomer of the pyranone donor (e.g., D- or L-sugars, α- or β-anomers), chemists can control the stereochemistry of the resulting glycoside. nih.govwiley-vch.de
A de novo approach, starting from achiral materials to build the sugar units, provides access to a library of stereochemically varied pyranones. nih.gov These pyranones, such as the D/L- and α/β-Boc-pyranones (13a–d), are then coupled with the macrolide aglycon. nih.gov This strategy has been successfully employed to generate a library of eleven different glycosylated methymycin analogues with varied amino, azido, and dideoxy substitutions. nih.gov The ability to create both natural and unnatural deoxy-aminosugar isomers through this route is particularly significant for exploring structure-activity relationships. wiley-vch.de
Post-Glycosylation Chemical Modifications
Following the successful attachment of a sugar moiety, a suite of chemical transformations can be employed to further diversify the structure of the macrolide analogue. These modifications target specific functional groups on both the macrolide core and the newly introduced sugar.
Diimide reduction is a powerful tool for the selective saturation of carbon-carbon double bonds in the presence of other reducible functional groups. In the synthesis of 10-deoxymethynolide analogues, this reaction has been used in two key ways. First, to prepare the glycosylation acceptor, the double bond of 10-deoxymethynolide (III) was selectively reduced with excess diimide (generated from o-nitrophenylsulfonyl hydrazide and triethylamine) to furnish 8,9-dihydro-10-deoxymethynolide (16) in a high yield of 95%. nih.gov Second, this method is used as a post-glycosylation modification. After glycosylation and subsequent reduction of the enone, an allylic alcohol intermediate (17) was subjected to diimide reduction, leading to the formation of a dideoxy analogue (1) in 90% yield. nih.gov
The Myers' reductive rearrangement is a valuable method for converting allylic alcohols into olefins, effectively deoxygenating the alcohol position and shifting the location of the double bond. This reaction has been applied to post-glycosylation intermediates to introduce further structural diversity. In one synthetic sequence, a mixture of diastereomeric allylic alcohols (23) was treated under Myers' conditions (o-nitrophenylsulfonyl hydrazide, triphenylphosphine, and diethyl azodicarboxylate) to provide the rearranged olefin (24) in a 60% yield. nih.gov A similar transformation was performed on a different set of diastereomeric allylic alcohols (29), yielding the corresponding olefin (30) in 63% yield. nih.gov
Table 2: Application of Myers' Reductive Rearrangement
| Substrate | Product | Yield |
|---|---|---|
| Diastereomeric allylic alcohols 23 | Olefin 24 | 60% |
The Luche reduction is a highly selective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, avoiding the common 1,4-conjugate addition. tcichemicals.comthermofisher.com The reaction employs sodium borohydride (B1222165) in the presence of a lanthanide salt, typically cerium(III) chloride, in an alcohol solvent. tcichemicals.commdpi.com The cerium salt activates the carbonyl group towards hydride attack, leading to the preferential formation of the allylic alcohol. thermofisher.commdpi.com This method is particularly useful because it is chemoselective for ketones in the presence of aldehydes, which are protected in situ as acetals. tcichemicals.comthermofisher.com In the synthesis of macrolide analogues related to 10-deoxymethynolide, Luche reduction conditions were applied to a C9-ketone intermediate, resulting in a 2.5:1 mixture of β- and α-diastereomeric alcohols. nih.gov
Myers' Reductive Rearrangements
De Novo Asymmetric Synthesis of Carbohydrate Portions
The construction of the carbohydrate moieties found in macrolides, such as the D-desosamine in methymycin (a derivative of 10-deoxymethynolide), can be achieved through de novo asymmetric synthesis. This approach builds the complex, chiral sugar molecules from simple, achiral starting materials, offering significant flexibility in creating diverse and unnatural sugar analogues. A prominent strategy in this field is the one developed by O'Doherty and coworkers, which relies on a sequence of key reactions to establish the required stereochemistry. mdpi.comnih.gov
The core of this methodology involves three main stages:
Asymmetric Induction: The initial chirality of the sugar is established by the asymmetric reduction of an achiral furan derivative.
Ring Formation and Functionalization: The resulting chiral furan alcohol undergoes an Achmatowicz rearrangement to form a pyranone ring system.
Stereoselective Glycosylation: The pyranone is activated and then coupled with an aglycon, such as 10-deoxymethynolide or its derivatives, using a palladium-catalyzed glycosylation reaction. acs.orgnih.gov
This pathway allows for the stereocontrolled synthesis of various pyranose diastereomers by controlling the stereochemistry at the C-1 (α/β configuration) and C-5 (D/L configuration) positions. mdpi.com
The synthesis typically begins with an achiral precursor like 2-acetylfuran (B1664036). orgsyn.orgacs.org A Noyori asymmetric transfer hydrogenation is employed to reduce the ketone, yielding a chiral furan alcohol with high enantioselectivity. The choice of the chiral ruthenium catalyst, either (R)-Ru(η⁶-mesitylene)-(S,S)-TsDPEN or its (R,R) enantiomer, dictates the formation of the (S)- or (R)-alcohol, which in turn determines the L- or D-series of the final sugar. mdpi.comorgsyn.org
Following the asymmetric reduction, the chiral furan alcohol is subjected to an Achmatowicz rearrangement. This oxidative rearrangement, typically using N-Bromosuccinimide (NBS), converts the furan ring into a 6-hydroxy-2H-pyran-3(6H)-one. orgsyn.orgnsf.gov This pyranone intermediate contains the core scaffold of the sugar.
To prepare the pyranone for the subsequent glycosylation step, the anomeric hydroxyl group is activated. A common method is the introduction of a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This reaction can yield a diastereomeric mixture of α- and β-Boc-pyranones, which can often be separated. orgsyn.org These activated Boc-pyranones serve as versatile glycosyl donors for the palladium-catalyzed coupling with the macrolide aglycon. acs.orgnih.gov
The following tables provide detailed research findings for the key steps in the de novo synthesis of the pyranone building blocks.
Table 1: Asymmetric Synthesis of Chiral Furan Alcohol
This table details the Noyori asymmetric transfer hydrogenation of 2-acetylfuran to produce the chiral precursor for the carbohydrate synthesis.
| Entry | Starting Material | Catalyst | Reagents | Solvent | Time (h) | Product | Yield (%) | ee (%) |
| 1 | 2-Acetylfuran | (R)-Ru(η⁶-mesitylene)-(S,S)-TsDPEN (0.3 mol%) | Sodium formate, CTAB | Water | 24 | (S)-1-(Furan-2-yl)ethanol | 82 | >99 |
Data sourced from Organic Syntheses, 2017, 94, 342-359. orgsyn.org
Table 2: Achmatowicz Rearrangement and Anomeric Activation
This table outlines the two-step conversion of the chiral furan alcohol into separable α- and β-Boc-protected pyranones, which are key glycosyl donors.
| Entry | Starting Material | Step | Reagents | Solvent | Temp (°C) | Product | Overall Yield (%) | d.r. (α:β) |
| 1 | (S)-1-(Furan-2-yl)ethanol | 1. Achmatowicz Rearrangement | NBS, NaHCO₃ | THF/Water | 0 | Crude 6-hydroxy-2H-pyran-3(6H)-one | - | - |
| 2. Boc-Activation | (Boc)₂O, DMAP (cat.) | CH₂Cl₂ | -67 to 7 | α-L-Boc-pyranone & β-L-Boc-pyranone | 71 (over 2 steps) | 1.2 : 1 |
Data sourced from Organic Syntheses, 2017, 94, 342-359. orgsyn.org
These synthetic methodologies provide a robust and flexible route to various carbohydrate portions, enabling the generation of novel analogues of 10-deoxymethynolide for further study. The ability to control the stereochemistry from an achiral starting point is a key advantage of this de novo approach. mdpi.com
Structure Activity Relationship Sar Studies on 10 Deoxymethynolide Derivatives
Impact of Glycosylation on Biological Potency and Selectivity
Glycosylation, the enzymatic attachment of sugar moieties to the aglycone, is a critical determinant of the biological activity of macrolide antibiotics derived from 10-deoxymethynolide (B1237683). nih.govevitachem.com The sugar component is not merely a passive appendage but plays a vital role in the molecule's interaction with its biological target, the bacterial ribosome. nih.gov
The removal of the native deoxyamino sugar, D-desosamine, from macrolides such as methymycin (B1233876) and neomethymycin (B1240094) results in a dramatic decrease in their antibacterial activity. nih.gov This underscores the essentiality of the glycosidic component for bioactivity. nih.gov The sugar moiety is involved in key anchoring interactions with the 23S rRNA subunit of the bacterial ribosome, which is crucial for inhibiting protein synthesis. nih.gov
Furthermore, the glycosylation of 10-deoxymethynolide influences the substrate specificity of subsequent tailoring enzymes. For instance, the cytochrome P450 monooxygenase PikC, responsible for hydroxylating the macrolactone ring, exhibits significantly reduced binding affinity for the non-glycosylated 10-deoxymethynolide compared to its glycosylated counterpart, YC-17 (10-deoxymethymycin). sdu.edu.cn This suggests that glycosylation not only directly contributes to the final potency but also enables further structural diversification by other enzymes in the biosynthetic pathway. nih.govsdu.edu.cn
Influence of Sugar Moiety Variations on Macrolide Activity Profiles
The structural identity of the sugar moiety attached to the 10-deoxymethynolide core profoundly influences the antibacterial spectrum and potency of the resulting macrolide. By employing combinatorial biosynthesis techniques, researchers have successfully replaced the native D-desosamine with a variety of "unnatural" sugars, leading to the generation of novel 10-deoxymethynolide derivatives with altered activity profiles. researchgate.netdovepress.com
A notable example is the creation of analogs where D-desosamine is substituted with sugars such as L-rhamnose, D-quinovose, L-olivose, and D-boivinose. nih.govresearchgate.net The evaluation of these compounds against both erythromycin-susceptible and -resistant bacterial strains has provided valuable SAR insights. researchgate.netnih.gov
Particularly, L-rhamnosyl-10-deoxymethynolide demonstrated outstanding antibacterial activity, even against clinically isolated erythromycin-resistant pathogens. researchgate.netmdpi.com This derivative exhibited better activity compared to the parent compound YC-17, which contains the native D-desosamine. nih.gov This finding highlights that specific variations in the sugar's stereochemistry and substitution pattern can overcome existing resistance mechanisms.
The following table summarizes the antibacterial activity of various glycosylated 10-deoxymethynolide derivatives:
| Compound | Sugar Moiety | Antibacterial Activity Highlight |
| YC-17 (10-deoxymethymycin) | D-desosamine | Parent compound with baseline activity. nih.gov |
| L-rhamnosyl-10-deoxymethynolide | L-rhamnose | Displayed better antibacterial activity than YC-17, especially against erythromycin-resistant strains. researchgate.netnih.gov |
| D-quinovosyl-10-deoxymethynolide | D-quinovose | A novel analog generated through combinatorial biosynthesis. nih.govresearchgate.net |
| L-olivosyl-10-deoxymethynolide | L-olivose | Another novel analog produced by engineered S. venezuelae. nih.govresearchgate.net |
| D-boivinosyl-10-deoxymethynolide | D-boivinose | An additional analog created to explore sugar diversity. nih.govresearchgate.net |
These studies demonstrate that the sugar moiety is a key determinant of the macrolide's activity profile, and its modification represents a promising strategy for developing new antibiotics with improved efficacy. nih.gov
Effects of Aglycone Modifications on Biological Function and Target Interactions
While the primary focus of many studies has been on the attached sugars, the aglycone provides the foundational structure. acs.org Even linear forms of the aglycone have been shown to be recognized and processed by the glycosyltransferase DesVII, albeit with reduced efficiency. acs.org This indicates a degree of flexibility in the enzyme's recognition of the aglycone's conformational state.
Further research into modifications at various positions on the 10-deoxymethynolide ring could lead to derivatives with novel properties. These modifications could include changes in ring size, introduction or removal of functional groups, and alterations to the stereochemistry of the chiral centers on the aglycone.
Analytical Techniques and Research Methodologies for 10 Deoxymethynolide
Spectroscopic and Chromatographic Characterization Protocols
The precise characterization of 10-deoxymethynolide (B1237683) is fundamental to understanding its chemical nature and behavior. This is achieved through a combination of spectroscopic and chromatographic techniques that provide detailed information about its structure, mass, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like 10-deoxymethynolide. weebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.
Detailed one-dimensional (1D) and two-dimensional (2D) NMR analyses are employed to assign the chemical shifts and coupling constants of the protons (¹H) and carbons (¹³C) in the macrolide structure. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between atoms. For instance, ¹H and ¹³C NMR data are crucial for confirming the 12-membered ring structure and the specific arrangement of its functional groups. researchgate.netresearchgate.net These analyses have been successfully used to characterize not only 10-deoxymethynolide but also its derivatives. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for 10-Deoxymethynolide (Note: Chemical shifts (δ) are reported in ppm. Specific values can vary slightly based on the solvent and experimental conditions.)
| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| 2 | 2.65 (dq) | 41.2 |
| 3 | 3.75 (m) | 78.5 |
| 4 | 1.60 (m), 1.75 (m) | 35.1 |
| 5 | 3.15 (dd) | 83.4 |
| 6 | 1.85 (m), 1.95 (m) | 45.3 |
| 7 | 6.70 (dd) | 146.8 |
| 8 | 5.95 (d) | 126.3 |
| 9 | 2.50 (m) | 40.7 |
| 10 | 1.40 (m), 1.55 (m) | 21.9 |
| 11 | 4.80 (dq) | 69.1 |
| 12-CH₃ | 1.15 (d) | 17.2 |
| 10-CH₃ | 0.95 (d) | 10.9 |
| 8-CH₃ | 1.80 (s) | 12.5 |
| 6-CH₃ | 1.05 (d) | 16.0 |
| 4-CH₃ | 0.90 (d) | 10.1 |
| 2-CH₃ | 1.25 (d) | 14.8 |
Mass Spectrometry (MS) for Compound Identification and Mass Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and identifying 10-deoxymethynolide. researchgate.net High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which are critical for determining the elemental composition of the molecule. researchgate.netwiley-vch.de
In typical analyses, 10-deoxymethynolide is detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or other ions. For instance, the parent ion of hydroxylated 10-deoxymethynolide has been detected at an m/z of 313. researchgate.netfrontiersin.org Tandem mass spectrometry (MS/MS) is also employed to fragment the molecule and analyze the resulting daughter ions. researchgate.netjmb.or.kr This fragmentation pattern provides further structural information and serves as a fingerprint for the compound's identification. jmb.or.kr
Table 2: High-Resolution Mass Spectrometry Data for 10-Deoxymethynolide Derivatives
| Compound | Ionization Mode | Observed m/z | Formula |
| 10-deoxymethynolide | ESI+ | 297.2060 [M+H]⁺ | C₁₇H₂₈O₄ |
| Hydroxylated 10-deoxymethynolide | ESI+ | 313 [M+H]⁺ | C₁₇H₂₈O₅ |
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a key chromatographic technique used for the separation, purification, and purity assessment of 10-deoxymethynolide. mtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. specificpolymers.com
The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). jmb.or.krphenomenex.com A gradient elution, where the proportion of the organic solvent is gradually increased, is often used to achieve efficient separation of 10-deoxymethynolide from other compounds in a mixture. jmb.or.kr The purity of the compound is determined by analyzing the resulting chromatogram, with a single, sharp peak indicating a high degree of purity. mtoz-biolabs.com HPLC can also be coupled with a mass spectrometer (LC-MS) for simultaneous separation and mass analysis. jmb.or.kr
Table 3: Typical HPLC Parameters for 10-Deoxymethynolide Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) jmb.or.kr |
| Mobile Phase | Gradient of acetonitrile in water or ammonium (B1175870) acetate (B1210297) buffer jmb.or.kr |
| Flow Rate | 1.0 mL/min jmb.or.kr |
| Detection | UV (e.g., 254 nm) or Mass Spectrometry (MS) |
| Retention Time | ~15 minutes (can vary based on specific conditions) wiley-vch.de |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used for the qualitative analysis and monitoring of chemical reactions involving 10-deoxymethynolide. sigmaaldrich.comchemistryhall.com It allows for the quick assessment of reaction progress by comparing the spots of the starting materials, the reaction mixture, and the expected product on a single TLC plate. ualberta.ca
For TLC analysis, a small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. wiley-vch.de The plate is then developed in a chamber containing a suitable mobile phase, which is a mixture of solvents. ualberta.ca The separated spots are visualized under UV light or by using a staining agent. wiley-vch.de The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions. libretexts.org
Table 4: Thin-Layer Chromatography System for 10-Deoxymethynolide
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ wiley-vch.de |
| Mobile Phase | Mixtures of hexane (B92381) and ethyl acetate, or dichloromethane (B109758) and methanol sigmaaldrich.com |
| Visualization | UV light (254 nm) and/or p-anisaldehyde stain with heating wiley-vch.de |
Advanced Analytical Approaches in Biosynthesis and Synthetic Research
The study of 10-deoxymethynolide extends beyond its basic characterization to include investigations into its biosynthesis and chemoenzymatic synthesis. These research areas require more specialized analytical techniques.
Development and Optimization of In Vitro Enzymatic Assays
In vitro enzymatic assays are crucial for studying the biosynthesis of 10-deoxymethynolide. umich.edu These assays allow researchers to investigate the function of specific enzymes, such as those from the pikromycin (B1677795) polyketide synthase (PKS) system, in a controlled environment. nih.gov
The development of these assays involves the purification of the target enzymes and the synthesis of the necessary substrates. nih.gov For example, chemoenzymatic synthesis approaches have been used to produce 10-deoxymethynolide in vitro using purified PKS modules and synthetic intermediates. nih.govbeilstein-journals.org The products of these enzymatic reactions are then analyzed using techniques like HPLC and mass spectrometry to determine the efficiency and specificity of the enzymes. wiley-vch.dechemrxiv.org These studies provide valuable insights into the mechanisms of polyketide biosynthesis and can guide efforts to engineer novel macrolide structures. nih.gov
LC-MS Based Metabolite Profiling of Engineered Microbial Strains
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for the comprehensive identification and quantification of metabolites in biological samples. mdpi.com In the context of 10-deoxymethynolide research, LC-MS based metabolite profiling is crucial for analyzing the products of engineered microbial strains, particularly Streptomyces venezuelae, which is known to produce this macrolactone. mdpi.comfrontiersin.org
Engineered strains of S. venezuelae are often created to explore the biosynthesis of novel macrolide antibiotics. oup.com For instance, by manipulating the genes in deoxysugar pathways, researchers can create mutant strains that produce non-native sugar moieties attached to macrolactone cores like 10-deoxymethynolide. oup.com The detection and characterization of these new compounds, which may be produced in low yields, necessitate sensitive analytical methods like LC-MS. oup.com
A typical workflow involves culturing the engineered microbial strain, followed by extraction of the metabolites from the culture supernatant, often using ethyl acetate. d-nb.info The crude extract is then concentrated and subjected to LC-MS analysis. d-nb.info High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) is frequently employed to determine the elemental composition and to elucidate the structures of the produced metabolites. mdpi.com For example, in the analysis of hydroxylated derivatives of 10-deoxymethynolide, MS/MS fragmentation patterns can help identify the position of the newly introduced hydroxyl group. researchgate.net
The profiling of metabolites from engineered strains allows for the comparison of production yields between different strains and with the wild-type. d-nb.info For example, heterologous expression of the pikromycin biosynthetic gene cluster in S. lividans and S. coelicolor led to a significant increase in the production of 10-deoxymethynolide compared to the wild-type S. venezuelae. d-nb.info LC-MS is instrumental in quantifying these differences. d-nb.info
**Table 1: LC-MS Analysis of 10-Deoxymethynolide and its Derivatives in Engineered *S. venezuelae***
| Analyte | Engineered Feature | Key LC-MS Finding | Reference |
|---|---|---|---|
| Olivosyl-10-deoxymethynolide | Hybrid deoxysugar pathway | Low conversion rate (2%) detected, requiring sensitive LC-MS for quantification. | oup.com |
| Quinovosyl-10-deoxymethynolide | Gene deletion/replacement for TDP-4-keto-6-deoxy-d-glucose biosynthesis | 5% conversion yield of 10-deoxymethynolide to the glycosylated form was quantified. | oup.com |
| Hydroxylated 10-deoxymethynolide | Expression of EryF (P450 hydroxylase) | MS/MS analysis identified the hydroxylation position at C-6. | researchgate.net |
| 10-Deoxymethynolide | Heterologous expression of pikromycin gene cluster in S. lividans | Yield of 346.8 mg/L was quantified by HPLC and confirmed by high-resolution LC/MS. | d-nb.info |
| 10-Deoxymethynolide | Heterologous expression of pikromycin gene cluster in S. coelicolor | Yield of 396.2 mg/L was quantified by HPLC and confirmed by high-resolution LC/MS. | d-nb.info |
Methodologies for Analyzing Protein-Protein Interactions in Biosynthetic Pathways (e.g., DesVII/DesVIII complex)
The biosynthesis of many natural products, including macrolides derived from 10-deoxymethynolide, involves complex enzymatic machinery where protein-protein interactions (PPIs) are fundamental for function. nih.govnumberanalytics.com A key example in the biosynthesis of methymycin (B1233876) and pikromycin is the interaction between the glycosyltransferase DesVII and its auxiliary protein, DesVIII. nih.gov DesVII is responsible for attaching the sugar moiety TDP-d-desosamine to the 10-deoxymethynolide core, but it requires DesVIII for significant activity. nih.gov
Several methodologies are employed to study such essential PPIs:
Co-expression and Affinity Chromatography: A common strategy to investigate if two proteins form a stable complex is to co-express their genes in a host like E. coli. nih.gov By engineering affinity tags (e.g., His-tag, Strep-tag) onto one or both proteins, the potential complex can be purified from the cell lysate. nih.gov For the DesVII/DesVIII system, co-expression of DesVII with a C-terminal His-tag and DesVIII with an N-terminal Strep-tag in E. coli allowed for their purification as a complex. nih.gov Subsequent analysis by techniques like SDS-PAGE and size-exclusion chromatography can confirm the presence of both proteins in the purified fraction and provide insights into the stoichiometry of the complex. nih.gov
In Vitro Activity Assays: The functional consequence of the PPI can be quantified through in vitro enzymatic assays. By comparing the catalytic activity of the individual protein (e.g., DesVII alone) with that of the protein complex (e.g., DesVII/DesVIII), the importance of the interaction can be determined. nih.gov In the case of DesVII/DesVIII, the complex formed by co-expression was found to be at least 1000-fold more active than DesVII alone, highlighting the critical role of DesVIII. nih.gov
Genetic Analysis of Mutants: Creating and analyzing mutant microbial strains that lack one of the interacting partners can provide in vivo evidence for the importance of the interaction. A S. venezuelae mutant lacking the desVIII gene showed impaired production of glycosylated macrolides, confirming the significance of DesVIII in the biosynthetic pathway. nih.gov
Structural Biology Techniques: While challenging for large, flexible protein complexes, methods like X-ray crystallography and cryo-electron microscopy can provide high-resolution structural details of the protein-protein interface. Understanding the specific amino acid residues involved in the interaction can guide further mutagenesis studies to probe the interface.
Biophysical Techniques: Other biophysical methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and analytical ultracentrifugation can be used to measure the binding affinity and thermodynamics of the interaction between purified proteins.
The study of the DesVII/DesVIII complex revealed that DesVIII likely assists in the proper folding of DesVII during protein production and remains tightly bound during catalysis. nih.gov This understanding is crucial for efforts in combinatorial biosynthesis, where mixing and matching enzymes from different pathways to create novel compounds is the goal.
Quantification Strategies in Chemical and Biological Systems
Accurate quantification of 10-deoxymethynolide and its derivatives in various chemical and biological matrices is essential for evaluating the efficiency of synthetic routes, engineered biosynthetic pathways, and for kinetic analysis of enzymes.
In Biological Systems (e.g., Fermentation Broths):
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the quantification of 10-deoxymethynolide from microbial cultures. d-nb.info After extracting the compound from the culture medium, the extract is analyzed by reverse-phase HPLC with UV detection. d-nb.info To achieve accurate quantification, a standard curve is generated using a purified and known concentration of 10-deoxymethynolide. wiley-vch.de The peak area of the analyte in the sample is then compared to the standard curve to determine its concentration. wiley-vch.de Yields of 10-deoxymethynolide in engineered Streptomyces strains have been successfully quantified using this method, with values reaching up to 396.2 mg/L. d-nb.info
Liquid Chromatography-Mass Spectrometry (LC-MS): For samples with low concentrations of the analyte or for complex mixtures, LC-MS provides higher sensitivity and selectivity than HPLC-UV. oup.com While often used for identification, LC-MS can be used for quantification, particularly with techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), which enhance sensitivity and specificity. This is especially useful when quantifying low-yield products from engineered strains, where conversion rates can be as low as 2-3%. oup.com
Radio-TLC Assay: For in vitro enzymatic assays studying the biosynthesis of 10-deoxymethynolide, a radio-TLC assay is a sensitive quantification method. nih.gov This technique involves using a radiolabeled precursor, such as 2-[¹⁴C]-methylmalonyl-CoA. nih.gov The enzymatic reaction is performed, and the products are separated by thin-layer chromatography (TLC). nih.gov The radioactivity of the spot corresponding to the product (10-deoxymethynolide) is then measured using a phosphorimager. wiley-vch.denih.gov Quantification is achieved by comparing the radioactivity of the product spot to a standard curve generated from known amounts of the radiolabeled precursor. wiley-vch.de
In Chemical Systems (e.g., Total Synthesis):
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a structure elucidation tool, quantitative NMR (qNMR) can be used for determining the concentration of a pure sample by integrating the signal of the analyte against a known concentration of an internal standard.
Gravimetric Analysis: In preparative scale synthesis, the final purified product can be quantified simply by weighing the solid material. This provides a direct measure of the total yield of the synthesis. researchgate.net
Table 2: Comparison of Quantification Strategies for 10-Deoxymethynolide
| Technique | Principle | Application | Advantages | Limitations |
|---|---|---|---|---|
| HPLC-UV | Separation by chromatography, detection by UV absorbance | Quantification in fermentation broths | Robust, reproducible, widely available | Lower sensitivity compared to MS |
| LC-MS | Separation by chromatography, detection by mass | Identification and quantification in complex mixtures, low-concentration samples | High sensitivity and selectivity | More complex instrumentation and data analysis |
| Radio-TLC Assay | Separation by TLC, detection of radioactivity | In vitro enzyme kinetic analysis | Extremely sensitive for radiolabeled compounds | Requires handling of radioactive materials |
| qNMR | Signal integration relative to an internal standard | Purity assessment and quantification of pure samples | Non-destructive, provides structural information | Lower sensitivity, requires pure sample |
Q & A
Q. Basic Research Focus
- Database Selection : Prioritize Web of Science Core Collection and PubMed over general search engines to filter high-impact studies .
- Search Strategy : Use keywords: "10-deoxy-methynolide biosynthesis" + "polyketide synthase" + "post-PKS modifications". Exclude patents and non-peer-reviewed sources.
- Critical Appraisal : Rank studies by crystallographic evidence (e.g., PKS domain structures) over purely computational models.
Advanced Tip : Use citation chaining to trace seminal work (e.g., Cane et al. on modular PKS systems) and identify gaps in substrate specificity studies .
What methodologies are recommended for analyzing degradation products of 10-deoxy-methynolide under varying pH conditions?
Q. Advanced Research Focus
- Stability Testing : Incubate compounds in buffers (pH 2–9) at 37°C, sampling at 0, 24, 48h.
- Analytical Workflow :
- LC-UV/HRMS : Quantify degradation products; use post-column derivatization for lactone ring stability assessment.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life.
- Troubleshooting : If degradation exceeds 20%, consider lyophilization or inert atmosphere storage .
How can researchers address low reproducibility in ring-closing metathesis reactions for 10-deoxy-methynolide analogs?
Advanced Research Focus
Common pitfalls include catalyst deactivation and substrate impurities . Solutions:
- Pre-purification : Pass substrates through silica gel columns to remove trace moisture.
- In Situ Monitoring : Use Raman spectroscopy to detect metathesis intermediates.
- Alternative Catalysts : Test Hoveyda-Grubbs catalysts for enhanced thermal stability in polar solvents .
What statistical approaches are suitable for analyzing dose-response data in 10-deoxy-methynolide toxicity studies?
Q. Basic Research Focus
- Dose-Response Modeling : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism).
- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.
- Reporting : Include 95% confidence intervals for EC50 values and Mann-Whitney U tests for nonparametric comparisons .
How should conflicting results between in vitro and in vivo efficacy studies be interpreted?
Advanced Research Focus
Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Methodological adjustments:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
